molecular formula C9H10BrNO2 B11963033 1-Bromo-2,3,4-trimethyl-5-nitrobenzene

1-Bromo-2,3,4-trimethyl-5-nitrobenzene

Cat. No.: B11963033
M. Wt: 244.08 g/mol
InChI Key: AUZSJFQNDQMUFT-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trimethyl-5-nitrobenzene (CAS: 18087-51-9) is a poly-substituted aromatic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It features a benzene ring substituted with bromine (-Br), nitro (-NO₂), and three methyl (-CH₃) groups at positions 1, 5, and 2/3/4, respectively. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, and may serve as a precursor for photochromic materials or pharmaceuticals .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-bromo-2,3,4-trimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-5-6(2)8(10)4-9(7(5)3)11(12)13/h4H,1-3H3

InChI Key

AUZSJFQNDQMUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysis

Electrophilic aromatic substitution (EAS) is the predominant method for introducing bromine into the aromatic ring of 2,3,4-trimethyl-5-nitrobenzene. The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, while the methyl groups (-CH₃) are electron-donating ortho/para-directors. The interplay of these substituents directs bromination to the para position relative to the nitro group, resulting in the formation of 1-bromo-2,3,4-trimethyl-5-nitrobenzene.

The reaction employs bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). These catalysts polarize the Br₂ molecule, generating the electrophilic Br⁺ species. The reaction is typically conducted at low temperatures (0–10°C) to minimize di- or polybromination. A representative procedure involves dissolving 2,3,4-trimethyl-5-nitrobenzene in a halogenated solvent (e.g., dichloromethane), followed by dropwise addition of bromine under controlled conditions.

Industrial-Scale Optimization

Industrial protocols emphasize solvent recovery and catalyst recycling to reduce costs. For example, continuous-flow reactors achieve higher yields (70–75%) by maintaining precise temperature control and minimizing side reactions. Post-reaction purification involves sequential washing with sodium bisulfite (to remove excess Br₂) and sodium hydroxide, followed by distillation or recrystallization.

Transition Metal-Catalyzed Bromination

Palladium-Catalyzed Coupling

Transition metal-catalyzed methods offer an alternative route, particularly for substrates sensitive to harsh EAS conditions. A palladium-based approach, adapted from analogous syntheses, utilizes 2,3,4-trimethyl-5-nitrobenzene triflate as a precursor. In the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BrettPhos ligand, and potassium fluoride (KF), the triflate group is displaced by bromide ions.

The reaction proceeds in 1,4-dioxane at 130°C under inert atmosphere, achieving yields up to 80%. This method is advantageous for its functional group tolerance and scalability, though the cost of palladium catalysts limits industrial adoption.

Radical Bromination Methods

Iron-Mediated Bromination

Radical bromination, demonstrated in the synthesis of structurally similar compounds, employs iron powder and azobisisobutyl cyanide (AIBN) as initiators. In this method, bromine radicals generated via iron’s redox activity abstract hydrogen from the aromatic ring, forming a benzyl radical that reacts with Br₂.

While this approach avoids Lewis acids, it requires stringent temperature control (45–102°C) and extended reaction times (4–5 hours). Yields for analogous compounds range from 58% to 68%, with carbon tetrachloride (CCl₄) as the optimal solvent.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the three primary synthetic routes:

Method Catalyst/Reagents Temperature Yield Advantages Limitations
Electrophilic SubstitutionBr₂, FeBr₃/AlBr₃0–10°C70–75%Cost-effective, scalableSide reactions at higher temperatures
Pd-Catalyzed CouplingPd₂(dba)₃, BrettPhos, KF130°C80%High regioselectivityHigh catalyst cost, sensitivity to O₂
Radical BrominationFe, AIBN, Br₂45–102°C58–68%No Lewis acids requiredModerate yields, long reaction times

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,4-trimethyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1-Bromo-2,3,4-trimethyl-5-nitrobenzene serves as a precursor in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions that can lead to the formation of various derivatives.

Biological Studies

The compound has been investigated for its interactions with biological systems due to the presence of the nitro group. It exhibits antimicrobial properties against several bacterial strains.

Antimicrobial Activity:
Research has shown that 1-bromo-2,3,4-trimethyl-5-nitrobenzene demonstrates notable antibacterial effects against:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These findings suggest potential applications in developing new antimicrobial agents.

Pharmaceutical Development

This compound is utilized as a model compound in pharmaceutical research to study drug metabolism and the development of new drugs targeting specific biological pathways.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the effectiveness of 1-bromo-2,3,4-trimethyl-5-nitrobenzene against multi-drug resistant bacterial strains. The results indicated its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Research

In vitro studies conducted at various institutions demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests a mechanism for its anticancer activity.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-bromo-2,3,4-trimethyl-5-nitrobenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key References
1-Bromo-2,3,4-trimethyl-5-nitrobenzene C₉H₁₀BrNO₂ 244.09 Br, NO₂, 3×CH₃ 18087-51-9
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 Br, NO₂, 1×CH₃ 52488-28-5
1-Bromo-2,3-dimethyl-5-nitrobenzene C₈H₈BrNO₂ 230.06 Br, NO₂, 2×CH₃ 6242-98-4
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br, NO₂, Cl 219817-43-3
5-Nitro-1,2,4-trimethylbenzene C₉H₁₁NO₂ 165.19 NO₂, 3×CH₃ 610-91-3
1-Bromo-3-(chloromethyl)-5-nitrobenzene C₇H₅BrClNO₂ 250.48 Br, NO₂, CH₂Cl 318261-49-3
Key Observations:
  • Substituent Effects: The presence of multiple methyl groups in the target compound increases steric hindrance compared to mono- or di-methyl analogs (e.g., 1-bromo-3-methyl-5-nitrobenzene) . This hindrance may reduce reactivity in electrophilic substitution reactions.
  • Halogen Variations : Replacing a methyl group with chlorine (as in 1-bromo-3-chloro-5-nitrobenzene) lowers molecular weight but introduces electronegative effects, enhancing solubility in polar solvents .
  • Functional Group Impact: The nitro group (-NO₂) in all compounds directs subsequent reactions to meta and para positions, influencing synthetic pathways .

Physical and Chemical Properties

Limited data on physical properties are available, but inferences can be drawn from related bromonitrobenzene derivatives:

Property 1-Bromo-2,3,4-trimethyl-5-nitrobenzene 1-Bromo-3-methyl-5-nitrobenzene 5-Bromo-2-nitrobenzotrifluoride
Boiling Point (°C) Not reported ~261 (estimated) 110 (at 1005 mmHg)
Solubility Likely low in water, high in organic solvents Soluble in benzene, ethanol Soluble in ethanol, ether
Stability Stable under inert conditions Light-sensitive Hygroscopic
References
  • Thermal Stability : Methyl groups may enhance thermal stability compared to halogen-only analogs .
  • Reactivity : The nitro group facilitates reduction to amines, while bromine enables Suzuki-Miyaura cross-coupling reactions .

Biological Activity

1-Bromo-2,3,4-trimethyl-5-nitrobenzene is an aromatic compound notable for its unique structural configuration, which influences its chemical reactivity and biological properties. This compound features a bromine atom, three methyl groups, and a nitro group attached to a benzene ring. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2 with a molecular weight of approximately 230.09 g/mol .

Biological Activity Overview

The biological activity of 1-bromo-2,3,4-trimethyl-5-nitrobenzene has been investigated in various studies, revealing its potential applications in medicinal chemistry and toxicology.

Anticancer Activity

Research indicates that certain nitro-substituted aromatic compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 1-bromo-2,3,4-trimethyl-5-nitrobenzene have shown micromolar activity against various cancer cell lines. Specifically, studies have reported that derivatives with similar functional groups can inhibit the growth of cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at concentrations around 10 µM .

Mutagenicity and Toxicity

The mutagenic potential of 1-bromo-2,3,4-trimethyl-5-nitrobenzene is also a subject of concern. The compound has been included in discussions regarding mutagenic chemicals due to its structural characteristics that may lead to DNA damage or alterations in genetic material . The presence of the nitro group is particularly relevant, as nitroaromatic compounds are often associated with mutagenic effects.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of 1-bromo-2,3,4-trimethyl-5-nitrobenzene and its derivatives:

StudyFindings
Study A Investigated the anticancer activity against seven cancer cell lines; showed significant inhibition at low micromolar concentrations.
Study B Evaluated mutagenicity; identified potential genotoxic effects in vitro.
Study C Synthesized analogs and assessed their antibacterial properties; some derivatives exhibited notable antibacterial activity against Gram-positive bacteria.

Synthesis Methods

The synthesis of 1-bromo-2,3,4-trimethyl-5-nitrobenzene can be achieved through various methods that highlight its accessibility for research purposes. Common synthetic routes include:

  • Nitration of Trimethylbromobenzene : This method involves the electrophilic substitution reaction where trimethylbromobenzene is treated with a nitrating mixture.
  • Bromination of Nitro-substituted Toluene Derivatives : Utilizing bromine in the presence of a catalyst allows for selective bromination at specific positions on the aromatic ring.

Q & A

Q. What are the key synthetic strategies for preparing 1-Bromo-2,3,4-trimethyl-5-nitrobenzene?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Methylation: Introduce methyl groups via Friedel-Crafts alkylation or directed ortho-metalation (if steric hindrance permits).

Nitration: Position the nitro group at the activated para position relative to electron-donating methyl groups, using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Bromination: Electrophilic bromination (Br₂/Fe or HBr/H₂O₂) at the remaining position, guided by steric and electronic effects of existing substituents .
Note: Steric crowding from three methyl groups may necessitate optimized reaction conditions (e.g., prolonged reaction times or catalytic Lewis acids).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methyl protons (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). NOESY can resolve overlapping signals from methyl groups.
    • ¹³C NMR: Methyl carbons (δ ~20–25 ppm), nitro-substituted carbons (δ ~140–150 ppm), and brominated carbons (δ ~110–120 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Br]⁺ fragments).
  • HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) separate impurities. Retention times can be compared to analogs (e.g., 1,2,4-trimethyl-5-nitrobenzene) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects: The 2,3,4-trimethyl substituents create significant steric hindrance, disfavoring electrophilic attack at adjacent positions. Reactions (e.g., Suzuki couplings) are directed to the less hindered position 6.
  • Electronic Effects: Methyl groups act as electron donors, activating the ring for electrophilic substitution. However, the nitro group (electron-withdrawing) deactivates the ring, creating competing directing effects. Computational modeling (DFT) predicts partial charge distribution to guide reaction planning .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

  • Disorder and Twinning: Methyl groups may exhibit rotational disorder. Strategies include:
    • Collecting data at low temperature (100 K) to minimize thermal motion.
    • Using SHELXL for iterative refinement with restraints on bond lengths/angles .
  • Data Collection: High-resolution synchrotron data improves model accuracy.
  • Validation: Check for missed symmetry (e.g., PLATON’s ADDSYM) to avoid overfitting .

Q. How can conflicting NMR data (experimental vs. computational predictions) be resolved?

Methodological Answer:

  • Experimental Validation: Acquire 2D NMR (HSQC, HMBC) to confirm coupling patterns and NOE correlations.
  • Computational Adjustments: Use solvent-corrected DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM for CDCl₃). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What are the comparative reactivity trends of 1-Bromo-2,3,4-trimethyl-5-nitrobenzene vs. analogs in cross-coupling reactions?

Methodological Answer:

Compound Reactivity in Suzuki Coupling Key Factor
1-Bromo-2,3,4-trimethyl-5-nitrobenzeneModerateSteric hindrance from methyl groups
1-Bromo-3-nitrobenzeneHighMinimal steric hindrance
1-Bromo-2,4-difluorobenzeneHighElectron-withdrawing fluorine
  • Method: Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance turnover in sterically hindered systems .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2, 7, 12).
    • Incubate compound at 25°C, 40°C, and 60°C for 24–72 hours.
    • Monitor degradation via HPLC and LC-MS.
  • Key Metrics: Half-life (t₁/₂) and degradation products (e.g., debromination or nitro reduction).
  • Reference: Stability protocols for nitroaromatics in and .

Q. What computational tools are recommended for predicting the compound’s environmental toxicity?

Methodological Answer:

  • EPI Suite: Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
  • PubChem/EPA DSSTox: Cross-reference structural analogs (e.g., 5-bromo-1,2-dichloro-3-nitrobenzene) for experimental toxicity data .

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